

Spectroscopic Characterization: Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Butanediol diacrylate*

Cat. No.: *B091283*

[Get Quote](#)

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present in a material. In the context of poly(**1,3-butanediol diacrylate**) networks, FTIR is primarily used to confirm the polymerization of the diacrylate monomer. The disappearance or significant reduction of the characteristic absorption bands of the acrylate double bond (C=C) is a key indicator of successful crosslinking.

The polymerization process involves the reaction of the acrylate functional groups. By comparing the FTIR spectrum of the monomer with that of the cured polymer network, one can monitor the extent of the reaction. Specifically, the peaks corresponding to the C=C double bond stretching and twisting vibrations are expected to diminish significantly after polymerization.

Key Spectral Features for Poly(**1,3-Butanediol Diacrylate**) Polymerization:

Wavenumber (cm ⁻¹)	Assignment	Expected Change After Polymerization
~1720	C=O (ester) stretching	Remains present
~1636	C=C (acrylate) stretching	Diminishes or disappears [1]
~1410	C-H bending in =CH ₂	Diminishes or disappears
~1160-1200	C-O (ester) stretching	Remains present
~810	=C-H out-of-plane bending	Diminishes or disappears

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation:
 - Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small, representative sample of the cured poly(**1,3-butanediol diacrylate**) network directly onto the ATR crystal.
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The collected sample spectrum is automatically ratioed against the background spectrum to produce the final infrared absorption spectrum.

- Identify the characteristic peaks and compare the spectrum to that of the **1,3-butanediol diacrylate** monomer to confirm the reduction or absence of the acrylate double bond peaks.

Thermal Characterization

Differential Scanning Calorimetry (DSC)

Application Note:

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For poly(**1,3-butanediol diacrylate**) networks, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.^{[2][3]} This transition is important for understanding the material's mechanical properties and its suitable application range. In highly crosslinked networks, the glass transition may appear as a subtle change in the baseline of the DSC thermogram.^[4]

Experimental Protocol: DSC for Glass Transition Temperature (Tg) Determination

- Sample Preparation:
 - Accurately weigh 5-10 mg of the cured polymer network into an aluminum DSC pan.
 - Seal the pan using a sample press. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup and Calibration:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected T_g (e.g., 200 °C).[5]
- Hold the sample at this temperature for a few minutes to erase any previous thermal history.
- Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
- Perform a second heating scan at the same rate. The T_g is typically determined from the second heating scan to ensure the material's thermal history is removed.

- Data Analysis:
 - The T_g is identified as a step-like change in the heat flow curve. It is typically calculated at the midpoint of this transition.

Thermogravimetric Analysis (TGA)

Application Note:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of the polymer network and to determine its degradation temperature. This information is crucial for defining the upper service temperature of the material and for understanding its decomposition profile. For poly(ester-urethane-acrylate)s, the maximum decomposition temperature can reach up to 475 °C in some crosslinked structures.[4]

Experimental Protocol: TGA for Thermal Stability Assessment

- Sample Preparation:
 - Accurately weigh 5-10 mg of the cured polymer network into a ceramic or platinum TGA pan.
- Instrument Setup:
 - Place the sample pan in the TGA furnace.

- Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information, at a constant flow rate (e.g., 50-100 mL/min).
- Thermal Program:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C).
 - Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a high temperature (e.g., 600-800 °C) until the sample is fully decomposed.
- Data Analysis:
 - Plot the percentage of weight loss versus temperature.
 - Determine the onset temperature of decomposition, which is often reported as the temperature at which 5% weight loss occurs.
 - The peak of the derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Mechanical Characterization: Dynamic Mechanical Analysis (DMA)

Application Note:

Dynamic Mechanical Analysis (DMA) is a powerful technique for measuring the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency.^[3] A small, oscillatory stress is applied to the sample, and the resulting strain is measured. For poly(**1,3-butanediol diacrylate**) networks, DMA provides information on the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and the tan delta ($\tan \delta = E''/E'$), which is the ratio of the loss to the storage modulus and is a measure of energy dissipation. The peak of the tan δ curve is often used to determine the glass transition temperature (T_g).^[3] DMA is also used to determine the crosslink density of the network.

Illustrative Mechanical Properties of Acrylate Networks:

Property	Description	Typical Value Range for Acrylate Networks
Storage Modulus (E') in glassy region	Stiffness of the material below T_g	1 - 3 GPa[6]
Storage Modulus (E') in rubbery region	Stiffness of the material above T_g , related to crosslink density	1 - 100 MPa
Glass Transition Temperature (T_g) from $\tan \delta$ peak	Temperature of maximum energy dissipation	Varies widely with formulation (e.g., 50 - 150 °C)

Experimental Protocol: DMA in Tension or Three-Point Bending Mode

- Sample Preparation:
 - Prepare rectangular samples of the cured polymer with precise dimensions (e.g., for tensile mode: 20 mm length, 5 mm width, 1 mm thickness).
- Instrument Setup:
 - Mount the sample in the appropriate clamps (e.g., tensile or three-point bending).
 - Apply a small static force to keep the sample taut.
- Experimental Parameters:
 - Set the oscillatory frequency (e.g., 1 Hz).
 - Set the strain amplitude to be within the linear viscoelastic region (e.g., 0.1%).
- Thermal Program:
 - Equilibrate the sample at a temperature below the T_g (e.g., 0 °C).
 - Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the glass transition to the rubbery plateau region (e.g., 200 °C).
- Data Analysis:

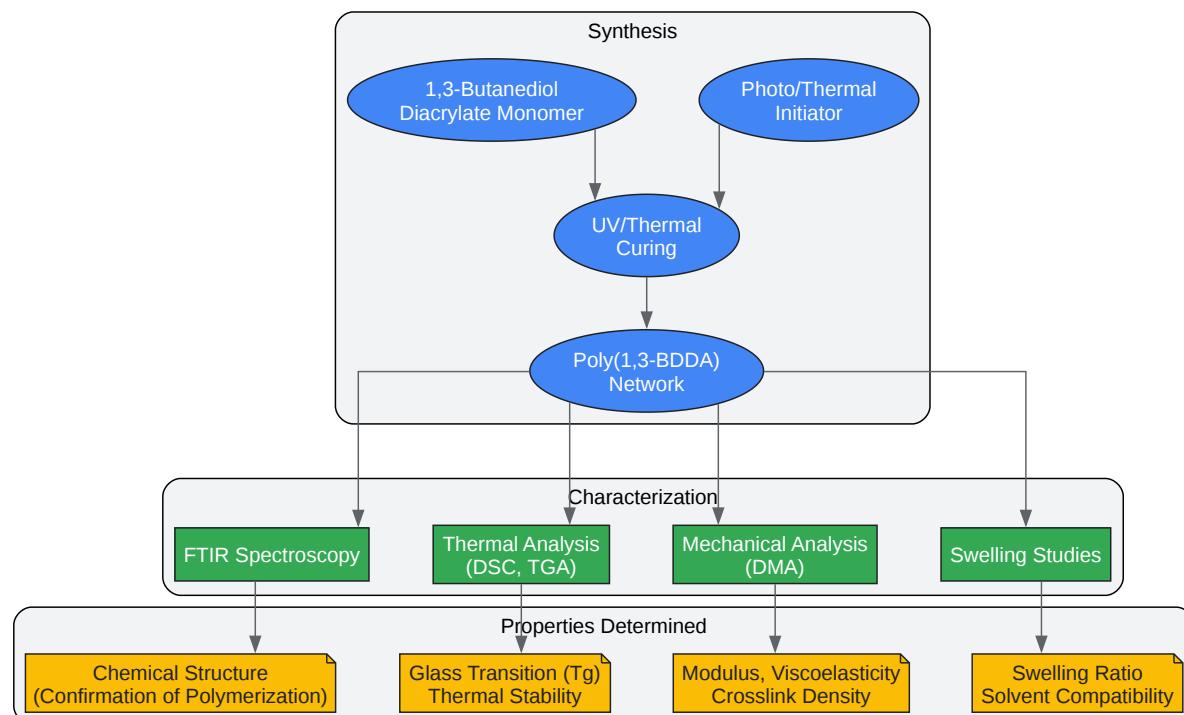
- Plot the storage modulus (E'), loss modulus (E''), and $\tan \delta$ as a function of temperature.
- Determine the T_g from the peak of the $\tan \delta$ curve or the peak of the loss modulus curve.
- The storage modulus in the rubbery plateau region can be used to estimate the crosslink density.

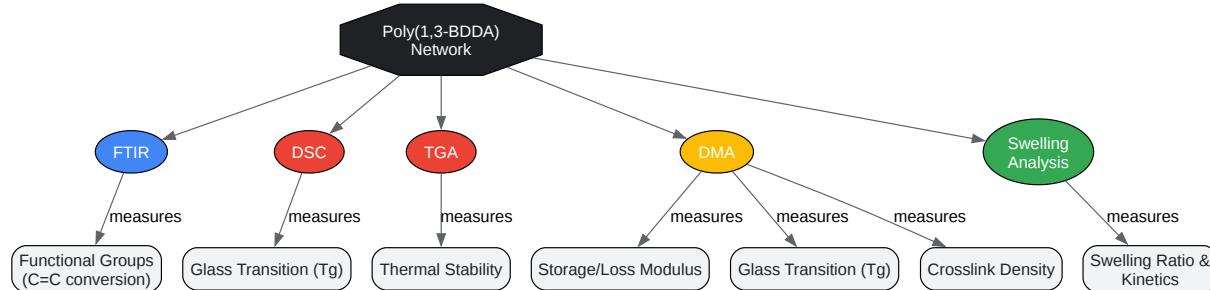
Swelling Behavior Analysis

Application Note:

The swelling behavior of polymer networks is particularly important for applications in drug delivery and tissue engineering. Hydrogels, which are crosslinked hydrophilic polymers, can absorb large amounts of water or biological fluids without dissolving.^[7] The extent of swelling is influenced by the crosslink density, the chemical nature of the polymer, the temperature, and the pH and ionic strength of the surrounding medium.^{[7][8]} For poly(**1,3-butanediol diacrylate**) networks, which are hydrophobic, swelling studies are often conducted in various organic solvents to understand the network structure. If copolymerized with hydrophilic monomers, their swelling in aqueous media becomes relevant.

Experimental Protocol: Gravimetric Swelling Measurement


- Sample Preparation:
 - Prepare several pre-weighed, dried samples of the polymer network of uniform size. Let this initial dry weight be W_d .
- Swelling Procedure:
 - Immerse the samples in the desired solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) at a constant temperature (e.g., 37 °C).
- Measurement:
 - At regular time intervals, remove a sample from the solvent.
 - Gently blot the surface with a lint-free wipe to remove excess solvent.


- Weigh the swollen sample. Let this weight be W_s .
- Return the sample to the solvent.
- Continue this process until the weight of the sample remains constant, indicating that equilibrium swelling has been reached.

- Data Analysis:
 - Calculate the swelling ratio (SR) or equilibrium swelling ratio (ESR) using the following formula: $SR (\%) = [(W_s - W_d) / W_d] \times 100$
 - Plot the swelling ratio as a function of time to determine the swelling kinetics.

Visualization of Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing poly(**1,3-butanediol diacrylate**) networks and the relationship between the analytical techniques and the material properties they help to determine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Spectroscopic Characterization: Fourier-Transform Infrared Spectroscopy (FTIR)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091283#characterization-methods-for-poly-1-3-butanediol-diacrylate-networks\]](https://www.benchchem.com/product/b091283#characterization-methods-for-poly-1-3-butanediol-diacrylate-networks)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com